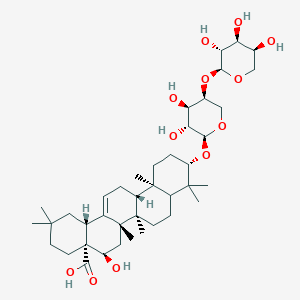![molecular formula C13H10N2O B149066 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol CAS No. 138683-69-9](/img/structure/B149066.png)
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol is a chemical compound that belongs to the family of pyridoindoles. It is a heterocyclic compound that contains a pyridine ring fused with an indole ring. This compound is a derivative of tryptophan and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various signaling pathways. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to protect against oxidative stress-induced neuronal damage by reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound for further studies.
Zukünftige Richtungen
There are several future directions for the study of 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol. One direction is to further investigate its anti-cancer properties and its potential use in the development of anti-cancer drugs. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol is a heterocyclic compound that possesses various biological activities. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Its mechanism of action is not fully understood, but it is believed to inhibit various signaling pathways. Despite its low yield, it has potential for further studies in the development of anti-cancer and anti-inflammatory drugs, as well as in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol can be achieved through various methods. One of the methods involves the condensation of 2-(1H-indol-3-yl)acetaldehyde with pyridine-2-carboxaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-(1H-indol-3-yl)acetaldehyde with pyridine-2-carboxylic acid in the presence of a dehydrating agent. The yield of the compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol has been found to possess various biological activities. It has been studied for its anti-cancer properties and has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its neuroprotective properties and has been found to protect against oxidative stress-induced neuronal damage.
Eigenschaften
CAS-Nummer |
138683-69-9 |
|---|---|
Produktname |
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol |
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-ethenyl-9H-pyrido[3,4-b]indol-8-ol |
InChI |
InChI=1S/C13H10N2O/c1-2-10-12-9(6-7-14-10)8-4-3-5-11(16)13(8)15-12/h2-7,15-16H,1H2 |
InChI-Schlüssel |
RZWQZVWQFRVQCI-UHFFFAOYSA-N |
SMILES |
C=CC1=NC=CC2=C1NC3=C2C=CC=C3O |
Kanonische SMILES |
C=CC1=NC=CC2=C1NC3=C2C=CC=C3O |
Synonyme |
1-VHB-carboline 1-vinyl-8-hydroxy-beta-carboline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



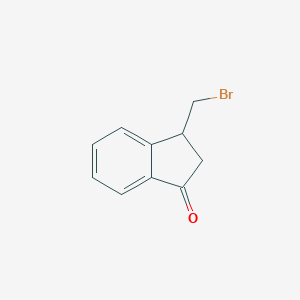
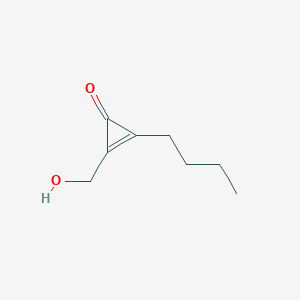
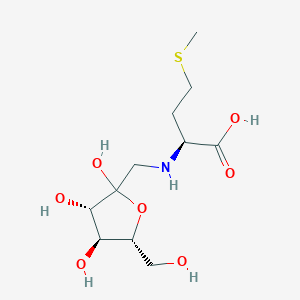
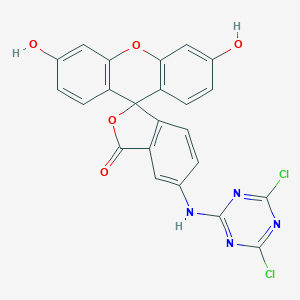
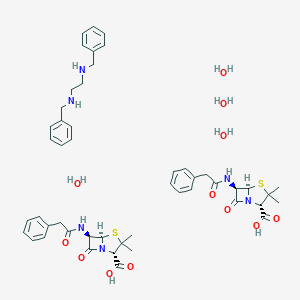
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
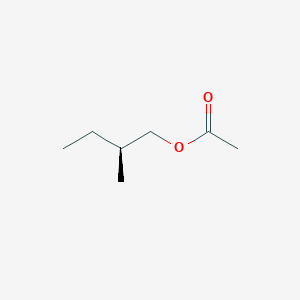

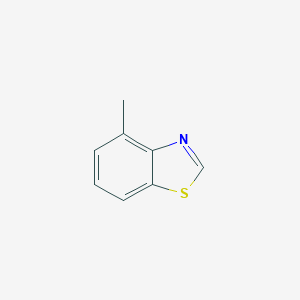
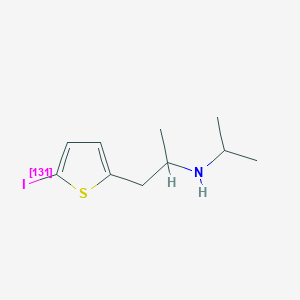
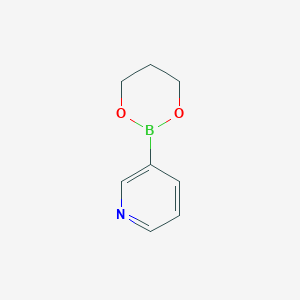
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

